1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one
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Overview
Description
1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one typically involves the Friedel-Crafts acylation of 3,5-dichlorophenol with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 1-(3,5-Dichloro-4-oxophenyl)butan-1-one.
Reduction: Formation of 1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one: Similar structure but with chlorine atoms at different positions.
1-(2,5-Dichloro-4-hydroxyphenyl)butan-1-one: Another isomer with chlorine atoms at the 2 and 5 positions.
Uniqueness
1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms and the hydroxyl group can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
Molecular Formula |
C10H10Cl2O2 |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-(3,5-dichloro-4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,14H,2-3H2,1H3 |
InChI Key |
ZBQYIWIVTXAGCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
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